molecular formula C13H13NO5 B12121895 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- CAS No. 1151-16-2

3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo-

Cat. No.: B12121895
CAS No.: 1151-16-2
M. Wt: 263.25 g/mol
InChI Key: UJQKQEGVDVBTIZ-UHFFFAOYSA-N
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Description

3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- is a quinoline derivative known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- typically involves the reaction of appropriate quinoline derivatives with specific reagents under controlled conditions. One common method includes the use of anthranilic acid derivatives, which undergo cyclization and subsequent functional group modifications to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as refluxing with sulfuric acid and acetic acid, followed by purification techniques like recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound.

    Substitution: Commonly involves replacing hydrogen atoms with other functional groups.

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure specificity and efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of functionalized quinoline compounds .

Scientific Research Applications

3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and transcription in bacteria. This mechanism is similar to that of other quinolone antibiotics, which target bacterial enzymes essential for DNA synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Quinolinecarboxylic acid, 1,4-dihydro-6,7-dimethoxy-1-methyl-4-oxo- stands out due to its specific functional groups, which confer unique chemical and biological properties

Properties

CAS No.

1151-16-2

Molecular Formula

C13H13NO5

Molecular Weight

263.25 g/mol

IUPAC Name

6,7-dimethoxy-1-methyl-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C13H13NO5/c1-14-6-8(13(16)17)12(15)7-4-10(18-2)11(19-3)5-9(7)14/h4-6H,1-3H3,(H,16,17)

InChI Key

UJQKQEGVDVBTIZ-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C(=O)C2=CC(=C(C=C21)OC)OC)C(=O)O

Origin of Product

United States

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